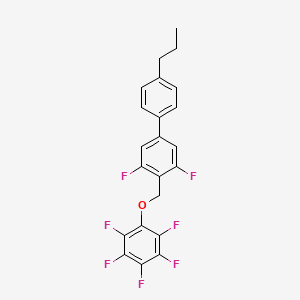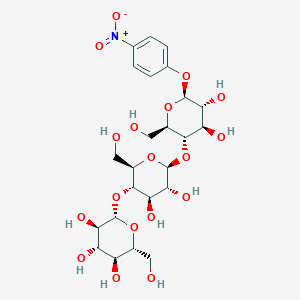![molecular formula C11H18O B13829534 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)
1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.3]hexane core with three methyl groups and an ethanone functional group. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone typically involves the formation of the spirocyclic core followed by the introduction of the ethanone group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable cyclopropane derivative with a ketone can yield the desired spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled cyclization are often employed. The specific conditions, including temperature, pressure, and choice of catalysts, are tailored to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms.
Substitution: The spirocyclic core can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for investigating biological activity and potential therapeutic applications.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its spirocyclic core.
Industry: It is used in the synthesis of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ethanone group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
- 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)propanone
- 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)butanone
- 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)pentanone
Comparison: Compared to these similar compounds, 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone is unique due to its specific ethanone functional group, which imparts distinct reactivity and interaction profiles. The length of the carbon chain attached to the spirocyclic core can significantly influence the compound’s physical and chemical properties.
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-(1,2,2-trimethylspiro[2.3]hexan-6-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-7(12)9-5-6-11(9)8(2)10(11,3)4/h8-9H,5-6H2,1-4H3 |
Clave InChI |
RHAJEHXGSXLFCD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C12CCC2C(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)

![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
![[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate](/img/structure/B13829470.png)


![6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)





![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)

